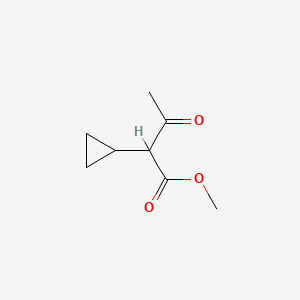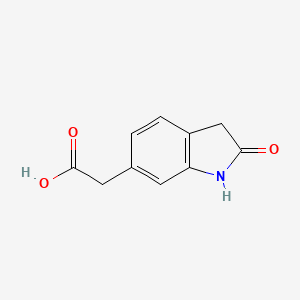
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid” is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate .
Molecular Structure Analysis
The molecular formula of “2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid” is C10H9NO3 . The molecular weight is 191.18 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid” are as follows :Aplicaciones Científicas De Investigación
Chemical Properties
The compound, “2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid”, has the empirical formula C10H9NO3 and a molecular weight of 191.18 . It is a solid form with a SMILES string of OC(=O)CC1C(=O)Nc2ccccc12 .
Biological Potential of Indole Derivatives
Indole derivatives, including “2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid”, possess various biological activities. They have been found to exhibit antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties, although specific studies on “2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid” are not readily available .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer. However, specific studies on the anticancer activity of “2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid” are not readily available .
Adsorption Analyses
“2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid” has been used in adsorption analyses. After preparation, the gels containing this compound were subjected to a drying process and then ground into a fine powder to be utilized in ensuing adsorption analyses .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a way that leads to a variety of biological effects . This interaction often involves the compound binding to a specific receptor, which then triggers a series of biochemical reactions within the cell .
Biochemical Pathways
It is known that indole derivatives can affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific receptors they interact with and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature. For example, certain indole derivatives are known to be sensitive to light, and their stability can be affected by exposure to light .
Propiedades
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMYJVEPKGZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |
CAS RN |
101566-05-6 |
Source


|
| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2552726.png)
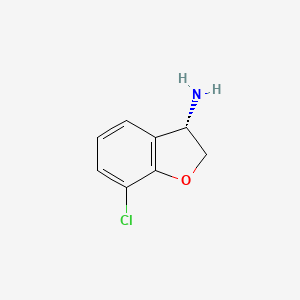
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)
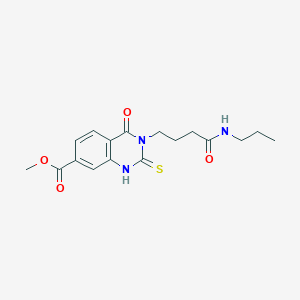
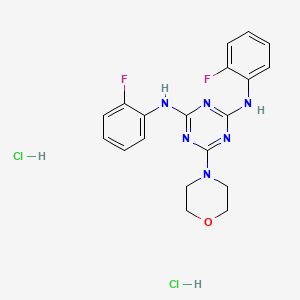
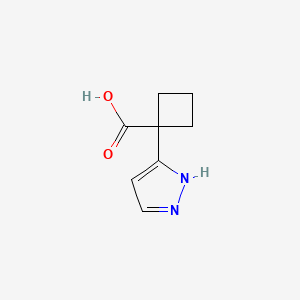
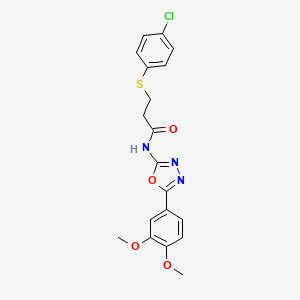

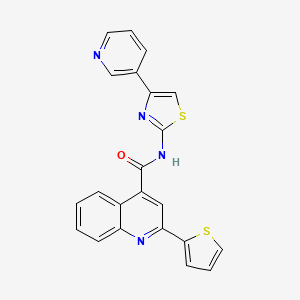

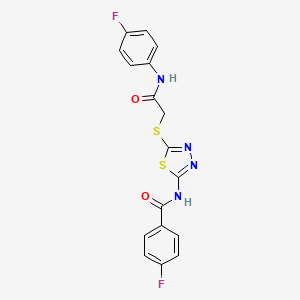
![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)
![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)
